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Compound of Interest

Compound Name: 6-Bromo-5-chloropicolinic acid

CAS No.: 1214328-42-3

Cat. No.: B595903

Get Quote

CAS Number: 1214328-42-3 IUPAC Name: 6-Bromo-5-chloropyridine-2-carboxylic acid

Molecular Formula: C₆H₃BrClNO₂ Molecular Weight: 236.45 g/mol

Executive Summary
6-Bromo-5-chloropicolinic acid is a highly functionalized pyridine building block. Its value lies

in the orthogonal reactivity of its three functional groups:

C2-Carboxylic Acid: Amenable to amidation or esterification for scaffold attachment.

C6-Bromine: Highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings (adjacent to

the ring nitrogen).

C5-Chlorine: Less reactive, allowing for sequential cross-coupling strategies (e.g., late-stage

diversification).

Achieving the specific 6-bromo-5-chloro substitution pattern is synthetically challenging due to

the directing effects on the pyridine ring. Direct halogenation of picolinic acid often yields the 3-
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or 4-isomers or inseparable mixtures. Therefore, this guide presents a regioselective bottom-up

approach starting from 6-methyl-2-pyridone.

Retrosynthetic Analysis
To ensure the correct 5-Cl, 6-Br placement relative to the 2-COOH, we disconnect the

carboxylic acid back to a methyl group. This simplifies the target to 2-bromo-3-chloro-6-

methylpyridine.

Disconnection 1: Oxidation of the C6-methyl group to the C2-carboxylic acid (Renumbering:

Old C6 becomes New C2).

Disconnection 2: Introduction of the Chlorine atom via Sandmeyer reaction from an amine.

Disconnection 3: Introduction of the Bromine atom via dehydrative bromination of a pyridone.

Starting Material:6-Methyl-2-pyridone (Commercially available, inexpensive).

Regiochemical Logic: The nitration of 6-methyl-2-pyridone favors the 3-position (ortho to the

hydroxyl/carbonyl and para to the methyl), establishing the correct framework for the final 5-

chloro substituent.
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Figure 1: Retrosynthetic pathway leveraging the ortho-directing power of the pyridone oxygen

to secure the C3 (final C5) position.

Primary Synthesis Pathway
This pathway consists of five robust steps. The numbering of the pyridine ring changes in the

final step; for Steps 1-4, we refer to the 6-methylpyridine numbering.

Step 1: Nitration of 6-Methyl-2-pyridone
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Objective: Introduce a nitrogen handle at C3 (which will become the C5-chloro).

Reagents: Fuming HNO₃, H₂SO₄.

Mechanism: Electrophilic aromatic substitution. The 2-pyridone tautomer directs incoming

electrophiles to the 3 and 5 positions. The 3-position is favored due to the electron-donating

methyl group at 6 (para-directing relative to itself, but the hydroxyl/amide is the dominant

director).

Outcome: Mixture of 3-nitro (major) and 5-nitro (minor). The 3-nitro isomer is separated by

recrystallization.

Step 2: Bromination (Dehydroxy-bromination)
Objective: Convert the C2-carbonyl/hydroxyl into a reactive C2-bromide (which will become the

C6-bromide).

Reagents: POBr₃ (Phosphorus oxybromide) or POCl₃/LiBr.

Conditions: 100–110°C, neat or in toluene.

Product:2-Bromo-6-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group
Objective: Reveal the amine for Sandmeyer functionalization.

Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or H₂/Pd-C.

Conditions: Reflux (Fe/AcOH) or RT (Hydrogenation).

Product:3-Amino-2-bromo-6-methylpyridine.

Step 4: Sandmeyer Chlorination
Objective: Install the chlorine atom at C3.

Reagents: NaNO₂, HCl, CuCl (Copper(I) chloride).
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Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.

Product:2-Bromo-3-chloro-6-methylpyridine.

Note: This intermediate has the correct relative substitution pattern: Methyl (6), Cl (3), Br

(2).

Step 5: Oxidation of the Methyl Group
Objective: Convert the C6-methyl into the carboxylic acid.

Reagents: KMnO₄ (Potassium permanganate), Water/Pyridine buffer.

Renumbering: The carbon bearing the new COOH group becomes C2 (IUPAC priority).

Old C6 (Methyl) → New C2 (COOH)

Old C3 (Chloro) → New C5 (Chloro)

Old C2 (Bromo) → New C6 (Bromo)

Final Product:6-Bromo-5-chloropicolinic acid.

Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-chloro-6-
methylpyridine (Intermediate)

Nitration: Dissolve 6-methyl-2-pyridone (10.9 g, 100 mmol) in conc. H₂SO₄ (30 mL). Cool to

0°C. Add fuming HNO₃ (10 mL) dropwise. Stir at 0°C for 1 h, then warm to RT for 2 h. Pour

onto ice. Filter the yellow precipitate. Recrystallize from ethanol to isolate 3-nitro-6-methyl-2-

pyridone (Yield: ~60%).

Bromination: Mix the 3-nitro intermediate (5.0 g, 32 mmol) with POBr₃ (15.0 g, 52 mmol).

Heat to 110°C for 3 h. Cool, quench carefully with ice water, and neutralize with Na₂CO₃.

Extract with EtOAc.[1] Purify via silica gel chromatography (Hex/EtOAc) to yield 2-bromo-3-

nitro-6-methylpyridine.
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Reduction: Suspend the nitro-bromide (4.0 g) in AcOH (40 mL) and water (10 mL). Add Iron

powder (5.0 g) in portions at 80°C. Reflux for 2 h. Filter through Celite. Neutralize filtrate and

extract with DCM.[2] Yields 3-amino-2-bromo-6-methylpyridine.

Sandmeyer: Dissolve the amine (3.0 g) in conc. HCl (15 mL) at 0°C. Add NaNO₂ (1.2 g in 5

mL H₂O) dropwise to form the diazonium salt. Stir for 30 min. Add this solution dropwise to a

solution of CuCl (1.8 g) in conc. HCl (10 mL) at 0°C. Warm to 60°C for 1 h. Extract with

DCM.[2] Product: 2-Bromo-3-chloro-6-methylpyridine.

Protocol B: Oxidation to 6-Bromo-5-chloropicolinic Acid
Setup: In a 500 mL flask, dissolve 2-bromo-3-chloro-6-methylpyridine (2.06 g, 10 mmol) in

water (50 mL) and pyridine (10 mL).

Oxidation: Heat to 80°C. Add KMnO₄ (4.74 g, 30 mmol) in portions over 2 hours.

Workup: Reflux for an additional 3 hours. Cool to RT. Filter off the MnO₂ solids through a

Celite pad. Wash the pad with hot water.

Isolation: Acidify the filtrate with 1N HCl to pH 2-3. The product, 6-Bromo-5-chloropicolinic
acid, precipitates as a white/off-white solid.

Purification: Filter, wash with cold water, and dry under vacuum.

Yield: Typically 50–65%.

Characterization: ¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H), 8.25 (d, 1H), 8.10 (d, 1H). (Signals

correspond to H3 and H4 protons).

Critical Process Parameters (CPP)
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Parameter Setting Rationale

Nitration Temp 0–25°C

Higher temperatures promote

dinitration or oxidation of the

methyl group.

POBr₃ Quality Fresh/Dry

Phosphorus oxybromide

hydrolyzes rapidly; aged

reagent leads to incomplete

conversion.

Sandmeyer Temp < 5°C (Diazo)

Diazonium intermediates of

aminopyridines are unstable;

keep cold to prevent phenol

formation.

Oxidation pH Neutral/Basic

Acidic KMnO₄ can cause

debromination or ring

degradation. Pyridine acts as a

buffer/co-solvent.

Visualization of the Pathway[1]
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Figure 2: Forward synthesis workflow. Note the renumbering occurs at the final oxidation step.

Safety & Scalability
Diazonium Salts: The intermediate in Step 4 is potentially explosive if dried. Process in

solution and quench carefully.

Phosphorus Oxybromide: Corrosive and reacts violently with water. Use essentially dry

glassware and quench with ice slowly.
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Scalability: This route is preferred for scale-up over lithiation routes (which require -78°C and

pyrophoric BuLi) because it uses standard reactors and temperature ranges (-10°C to

110°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b595903?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

